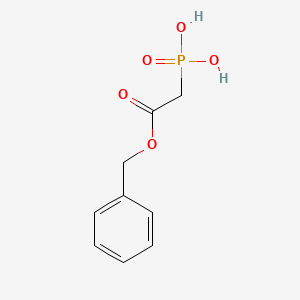
N-Benzoyl-2'-O-(4-methoxyoxan-4-yl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine is a synthetic nucleoside analog It is structurally characterized by the presence of a benzoyl group attached to the nitrogen atom of cytidine and a methoxyoxane ring linked to the 2’-hydroxyl group of the ribose moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of cytidine is protected using a suitable protecting group such as dimethoxytrityl (DMTr).
Benzoylation: The protected cytidine is then reacted with benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group at the nitrogen atom.
Methoxyoxane ring introduction: The 2’-hydroxyl group is reacted with 4-methoxyoxane in the presence of a suitable catalyst to form the methoxyoxane ring.
Deprotection: The final step involves the removal of the protecting group from the 5’-hydroxyl group to yield the target compound.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methoxyoxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing gene expression.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The benzoyl group and methoxyoxane ring may enhance its binding affinity to specific molecular targets, such as enzymes involved in DNA or RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-2’-deoxycytidine
- N-Benzoyl-5’-O-dimethoxytrityl-2’-O-(2-methoxyethyl)-cytidine
- N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)guanosine
Uniqueness
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)cytidine is unique due to the presence of the methoxyoxane ring, which can confer distinct chemical and biological properties compared to other nucleoside analogs. This structural feature may enhance its stability and specificity in biochemical applications.
Eigenschaften
| 77451-35-5 | |
Molekularformel |
C22H27N3O8 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H27N3O8/c1-30-22(8-11-31-12-9-22)33-18-17(27)15(13-26)32-20(18)25-10-7-16(24-21(25)29)23-19(28)14-5-3-2-4-6-14/h2-7,10,15,17-18,20,26-27H,8-9,11-13H2,1H3,(H,23,24,28,29)/t15-,17-,18-,20-/m1/s1 |
InChI-Schlüssel |
SQZPLGWBLNBEMV-DLVXIWMQSA-N |
Isomerische SMILES |
COC1(CCOCC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Kanonische SMILES |
COC1(CCOCC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)


![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
